
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole is a heterocyclic compound that combines the structural features of pyridazine and benzoxazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide in ethanol under reflux conditions . This reaction leads to the formation of the desired compound in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is investigated for its potential use in organic photovoltaic materials and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one
Uniqueness
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole is unique due to its combination of pyridazine and benzoxazole moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H6BrN3O |
|---|---|
Peso molecular |
276.09 g/mol |
Nombre IUPAC |
7-bromo-3-pyridazin-3-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H6BrN3O/c12-8-4-1-3-7-10(15-16-11(7)8)9-5-2-6-13-14-9/h1-6H |
Clave InChI |
GDYJUODZWCSBNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)ON=C2C3=NN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


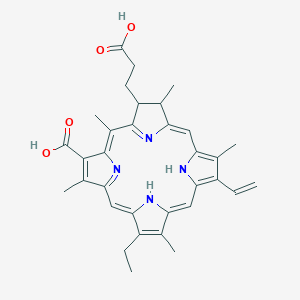


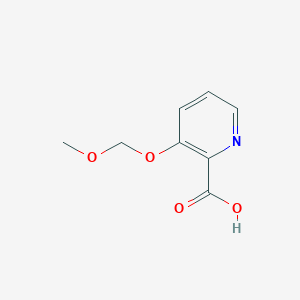
![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



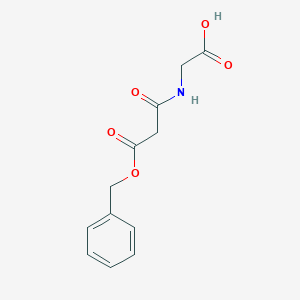
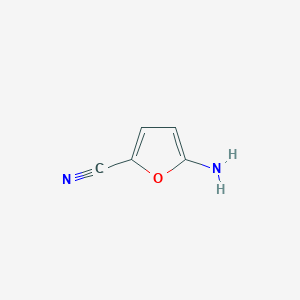
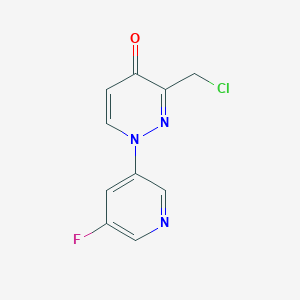
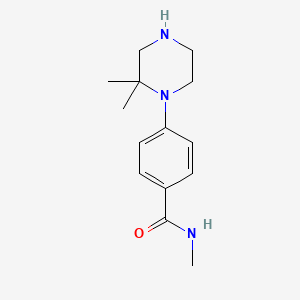
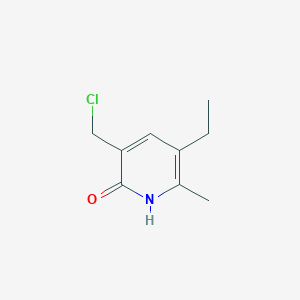
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
